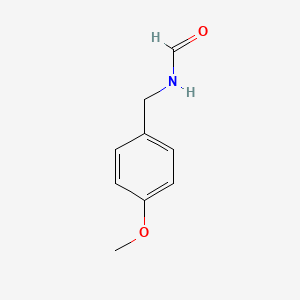

N-(4-methoxybenzyl)formamide

描述

Preamble on the Academic Significance of Formamide (B127407) Chemical Space

Formamides are a class of organic compounds that hold a significant position in both synthetic and medicinal chemistry. As the simplest amides derived from formic acid, their structural and electronic properties make them highly valuable. The formyl group is often used as a protecting group for amines in complex syntheses, such as in peptide chemistry. scholarsresearchlibrary.com Beyond this fundamental role, formamides are crucial intermediates for creating a wide range of pharmaceutically important nitrogen-containing heterocyclic compounds. scholarsresearchlibrary.comresearchgate.net

The reactivity of formamides has been extensively explored, establishing them as versatile C1 building blocks in heterocyclic chemistry. beilstein-journals.org Their high polarity and ability to dissolve a wide array of reagents make them excellent synthons. beilstein-journals.org In medicinal chemistry, the formamide moiety is found in various biologically active molecules and is considered a key functional group in pharmaceuticals, including antibacterial and anticancer agents. nih.govnih.gov Furthermore, the study of formamide and its derivatives is central to prebiotic chemistry research, which investigates the chemical origins of life. acs.orgpnas.org Scientists have demonstrated that formamide can be a precursor to essential biomolecules like nucleobases, suggesting its importance in astrobiological contexts. acs.orgpnas.org The synthesis of formamide derivatives is a topic of ongoing research, with a focus on developing efficient and environmentally friendly methods. researchgate.netrsc.org

Research Context and Specific Scholarly Relevance of N-(4-methoxybenzyl)formamide

This compound, a specific derivative within the vast formamide family, serves as a valuable intermediate and building block in targeted organic synthesis. Its scholarly relevance is primarily demonstrated through its application in the synthesis of more complex molecules.

One notable area of research involves its use as a precursor in iron-catalyzed dehydrogenative coupling reactions. For instance, studies have explored the reaction of this compound with amines like pentylamine to produce unsymmetric ureas. nih.gov This type of transformation is significant for creating compounds with potential medicinal applications. nih.gov

The compound also features in catalyst-free synthesis protocols. A green chemistry approach has been developed for the N-formylation of amines using carbon dioxide and sodium borohydride (B1222165), where 4-methoxybenzylamine (B45378) is converted to this compound in high yield. rsc.org This highlights its role in the development of sustainable chemical methodologies.

Furthermore, this compound is a synthon in the creation of complex heterocyclic structures. It has been identified as an intermediate in the synthesis of N-(4-methoxybenzyl)tryptamine, a derivative of potential interest in neuropharmacology. iucr.org The synthesis involves treating indole (B1671886) with oxalyl chloride and then reacting the product with 4-methoxybenzylamine to yield a glyoxylamide precursor, which is related to the formamide structure. iucr.org These examples underscore the specific utility of this compound as a versatile intermediate in academic and applied chemical research.

Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 17061-63-1 | chemeo.com |

| Molecular Formula | C9H11NO2 | chemeo.com |

| Molecular Weight | 165.19 g/mol | chemeo.com |

| Melting Point | 67–70 °C | rsc.org |

| logP (Octanol/Water) | 1.781 | chemeo.com |

| Water Solubility (logS) | -1.87 (mol/l) | chemeo.com |

Note: Some properties are calculated based on computational models.

Table 2: Spectroscopic Data for this compound

| Spectrum Type | Data | Source |

| ¹H-NMR (300 MHz, CDCl₃) | δ (ppm) major rotamer: 8.21 (s), 7.21 (d, J=8.5 Hz), 6.88 (d, J=8.5 Hz), 6.25 (br s), 4.40 (d, J=6.1 Hz), 3.80 (s) | rsc.org |

Structure

3D Structure

属性

IUPAC Name |

N-[(4-methoxyphenyl)methyl]formamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9-4-2-8(3-5-9)6-10-7-11/h2-5,7H,6H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DATDKKQVOOSHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701289482 | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17061-63-1 | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17061-63-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[(4-Methoxyphenyl)methyl]formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701289482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 4 Methoxybenzyl Formamide

Established Synthetic Pathways for N-(4-methoxybenzyl)formamide and Analogues

Traditional methods for the synthesis of this compound and related structures have relied on several reliable chemical transformations. These include direct formylation of the parent amine, reductive approaches using a C1 source, and multi-step routes involving the transformation of precursor molecules.

Direct N-Formylation of 4-Methoxybenzylamine (B45378)

Direct N-formylation is a straightforward and widely used method for preparing formamides. This approach involves treating the primary or secondary amine with a formylating agent. Common and effective reagents for this transformation include formic acid and ethyl formate.

One of the significant advantages of this pathway is that it can often be performed under catalyst-free and solvent-free conditions, which aligns with principles of green chemistry. For instance, heating a mixture of an amine with formic acid or ethyl formate can provide the desired N-formyl product in good to excellent yields. The general procedure involves reacting the amine with a slight excess of the formylating agent at an elevated temperature (e.g., 60°C). While the method is broadly applicable to both aromatic and aliphatic amines, benzyl (B1604629) amines like 4-methoxybenzylamine react smoothly to provide high yields of the corresponding formamide (B127407).

| Amine Substrate | Formylating Agent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Benzylamine | Formic Acid | Solvent-free, 60°C | 93 | |

| Benzylamine | Ethyl Formate | Solvent-free, 60°C | 91 | |

| Benzylamine | Formic Acid (1.2 equiv) | Toluene, Reflux (Dean-Stark) | 98 | |

| Aniline | Formic Acid | Solvent-free, 60°C | 94 | |

| n-Hexylamine | Ethyl Formate | Solvent-free, 60°C | 94 |

Reductive Formylation Approaches

Reductive formylation, also known as reductive amination involving a C1 source, represents a powerful alternative to direct formylation. This strategy typically involves the reaction of an amine with a one-carbon source, such as carbon dioxide, in the presence of a reducing agent. This method is particularly attractive from a sustainability perspective as it can utilize CO2, an abundant and non-toxic greenhouse gas, as a chemical feedstock.

A notable example is the reductive formylation of 4-methoxybenzylamine using carbon dioxide and sodium borohydride (B1222165) (NaBH4). In this process, CO2 is reductively functionalized by NaBH4 to generate formoxy borohydride species in situ. These intermediates then act as the formylating agent for the amine. The reaction proceeds efficiently without the need for a metal catalyst or high-pressure equipment. Other reducing agents, such as hydrosilanes (e.g., phenylsilane), have also been successfully employed for the N-formylation of amines with CO2, often in the presence of a catalyst to facilitate the reduction.

| Amine Substrate | C1 Source | Reducing Agent | Catalyst/Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Methoxybenzylamine | CO2 | NaBH4 | Catalyst-free / DMA | 90°C, 24h | 99 | |

| 4-Methoxybenzylamine | CO2 | NaBH4 | Catalyst-free / DMF | 40°C | 73 | |

| 4-Methoxybenzylamine | CO2 | Phenylsilane | pyrim-UiO-Co(THF) / THF | 80°C, 16h, 1 bar CO2 | >95 (Conversion) | |

| N-Methylaniline | CO2 | Triethoxysilane | [TBA][OAc] / DMSO-d6 | 298 K, 13h, 20 bar CO2 | ~80 |

Synthetic Routes via Precursor Transformations

The synthesis of this compound can also be achieved through multi-step sequences that begin with readily available chemical precursors. These routes involve the initial synthesis of the key intermediate, 4-methoxybenzylamine, which is then subjected to formylation. This approach is valuable when the parent amine is not commercially available or is more economically prepared from other starting materials.

Common precursors for 4-methoxybenzylamine include p-anisaldehyde and 4-methoxybenzonitrile.

From p-Anisaldehyde: 4-methoxybenzylamine can be synthesized from p-anisaldehyde via reductive amination. A green chemistry approach involves the solvent-free reduction of p-anisaldehyde with NaBH4 to yield 4-methoxybenzyl alcohol, which can then be converted to 4-methoxybenzyl bromide using PBr3. The bromide can subsequently be converted to the desired amine.

From 4-Methoxybenzonitrile: The nitrile group of 4-methoxybenzonitrile can be reduced to the primary amine functionality of 4-methoxybenzylamine. This reduction can be accomplished using various reagents, including ammonia borane (H3N·BH3) in the presence of a suitable catalyst.

Innovations in Green Chemical Synthesis of this compound

Recent research has focused on developing more environmentally benign and sustainable methods for formamide synthesis. These innovations prioritize the reduction of waste, avoidance of hazardous materials, and the use of renewable resources, in line with the principles of green chemistry.

Catalyst-Free Formylation Processes

A significant advancement in green synthesis is the development of catalyst-free formylation reactions. These processes eliminate the need for, and potential contamination by, often expensive and toxic metal catalysts.

Two primary catalyst-free strategies have proven effective for the synthesis of this compound:

Using Formic Acid/Ethyl Formate: As detailed in section 2.1.1, the direct reaction of 4-methoxybenzylamine with simple formylating agents like formic acid or ethyl formate proceeds efficiently without any catalyst, particularly under solventless conditions. This method is highly atom-economical and minimizes waste.

Using CO2 and Sodium Borohydride: The reductive formylation of amines using the CO2/NaBH4 system is a noteworthy catalyst-free process. This reaction is typically conducted in a formamide-based solvent like N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMA), which facilitates the formation of the active formoxy borohydride species. The protocol avoids specialized high-pressure reactors and relies on readily available and relatively safe reagents.

Utilization of Carbon Dioxide as a C1 Synthon

The use of carbon dioxide as a C1 synthon (a one-carbon building block) is a cornerstone of modern green chemistry. CO2 is an ideal raw material because it is abundant, inexpensive, non-toxic, and renewable. Its conversion into valuable chemicals like formamides represents a sustainable approach to carbon capture and utilization (CCU).

In the context of this compound synthesis, CO2 is activated and reduced in the presence of an amine. The catalyst-free method employing sodium borohydride is a prime example of this green strategy. The reaction mechanism involves the reductive formylation of CO2 with NaBH4, which generates formoxy borohydride species in situ. These species are the active formylating agents that react with the amine. Nuclear Magnetic Resonance (NMR) spectroscopy studies have confirmed the formation of bis-formoxy and tris-formoxy borohydrides as key intermediates in this process. The absence of either CO2 or NaBH4 completely halts the reaction, confirming their critical roles. This sustainable approach provides an efficient, catalyst-free pathway to N-formyl compounds directly from CO2 gas under ambient pressure.

Solvent-Free Reaction Conditions and Energy Efficiency

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce waste and energy consumption. A notable energy-efficient and sustainable approach for the N-formylation of amines, including 4-methoxybenzylamine, utilizes carbon dioxide (CO₂) as a C1 source and sodium borohydride (NaBH₄) as a reducing agent. This method is catalyst-free and does not require specialized high-pressure reaction assemblies.

The reaction proceeds via the in situ generation of formoxyborohydride species from the reductive formylation of CO₂ with NaBH₄. This intermediate is particularly prominent in formamide-based solvents but the principles contribute to efficient solvent-free or minimal-solvent approaches. The direct use of CO₂, an abundant and non-toxic feedstock, enhances the green credentials of this synthetic route. In a specific application of this methodology, this compound was synthesized in high yield.

Key Research Findings:

High Efficiency: The synthesis of this compound from 4-methoxybenzylamine and sodium borohydride under a CO₂ atmosphere proceeds with high efficiency. nih.gov

Cost and Energy Savings: This method is presented as an attractive strategy for its potential cost and energy efficiency, avoiding the need for expensive catalysts and high-pressure equipment. nih.gov

Green Chemistry Principles: The utilization of CO₂ and the avoidance of hazardous solvents align with the principles of sustainable chemistry.

Below is a data table summarizing the reaction conditions for this energy-efficient synthesis.

| Reactant 1 | Reactant 2 | CO₂ Source | Conditions | Product | Yield (%) |

| 4-methoxybenzylamine | Sodium borohydride | CO₂ gas stream | 25 °C | This compound | 90 |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology for accelerating chemical reactions, often leading to higher yields, cleaner reaction profiles, and reduced reaction times compared to conventional heating methods. rasayanjournal.co.inijnrd.org The application of microwave irradiation to the N-formylation of amines offers significant enhancements. The mechanism of microwave heating involves direct interaction with polar molecules in the reaction mixture, leading to rapid and uniform heating. rasayanjournal.co.in

While a wide range of N-formylation reactions benefit from microwave assistance, a convenient and efficient protocol involves the use of N,N-dimethylformamide (DMF) as both the solvent and formylating agent, with methyl benzoate acting as a promoter. koreascience.kr This method is effective for both primary and secondary amines. The reaction time is dramatically reduced from several hours under conventional thermal conditions to just a few minutes in a microwave reactor. koreascience.kr

For instance, while the thermal formylation of some amines might require heating at 180°C for 4 hours, the microwave-assisted process can achieve excellent yields at 200°C in just 10 minutes. koreascience.kr This acceleration is particularly beneficial for less reactive amines.

Comparative Data of N-Formylation Methods:

| Amine Substrate | Method | Temperature (°C) | Time | Yield (%) |

| Benzylamine | Microwave | 200 | 10 min | 98 |

| 3-Phenylpropylamine | Microwave | 200 | 10 min | 99 |

| 3-Phenylpropylamine | Thermal | 180 | 4 hr | 91 |

| Dibenzylamine | Microwave | 220 | 20 min | 85 |

| Dibenzylamine | Thermal | 180 | 4 hr | 0 |

Data adapted from a study on microwave-assisted N-formylation using DMF and methyl benzoate. koreascience.kr

These findings underscore the significant enhancements offered by microwave irradiation in the synthesis of formamides, providing a rapid and efficient alternative to traditional synthetic protocols.

Mechanistic and Kinetic Investigations of N 4 Methoxybenzyl Formamide Reactions

Elucidation of N-Formylation Reaction Mechanisms

N-formylation is a fundamental reaction in organic synthesis, and N-(4-methoxybenzyl)formamide is often a product or intermediate in these transformations. Understanding the pathways of its formation is key to optimizing reaction conditions and yields.

Catalytic and Non-Catalytic Pathways

The formation of this compound can proceed through both catalytic and non-catalytic routes.

Non-Catalytic Pathways: A straightforward method for the N-formylation of amines like 4-methoxybenzylamine (B45378) is the use of formic acid under neat (solvent-free) conditions. scholarsresearchlibrary.com Heating the amine with formic acid can produce the corresponding formamide (B127407) in good to excellent yields. nih.gov For instance, reacting 4-methoxybenzylamine with formic acid at elevated temperatures leads to the formation of this compound. nih.gov In some solvent systems, such as dimethylformamide (DMF), the reaction of p-anisidine (B42471) with formic acid results in N-(4-methoxyphenyl)formamide as the sole product. liv.ac.uk

Catalytic Pathways: Various catalysts can facilitate the N-formylation of amines. A sustainable approach involves the use of sodium borohydride (B1222165) and carbon dioxide. rsc.orgresearchgate.net This method is catalyst-free in the traditional sense but relies on the in situ generation of formoxy borohydride species, which is crucial for the reaction's success. rsc.org This process is particularly efficient in formamide-based solvents and can lead to high yields of N-formylated products, including a 90% yield for this compound. rsc.org

Iron-based catalysts have also been employed for the dehydrogenative coupling of methanol (B129727) and primary amines to produce ureas, a reaction in which formamides like this compound are key intermediates. rsc.org The proposed mechanism involves the dehydrogenation of methanol to formaldehyde, which is then trapped by the amine to form the formamide. rsc.org Subsequent dehydrogenation of the formamide can lead to an isocyanate intermediate. rsc.org

The following table summarizes different conditions for the synthesis of this compound and related compounds.

| Reactants | Catalyst/Conditions | Product | Yield |

| 4-methoxybenzylamine, CO₂, NaBH₄ | Formamide solvent | This compound | 90% rsc.org |

| p-Anisidine, HCOOH | DMSO | N-(4-methoxyphenyl)formamide | - liv.ac.uk |

| 4-methoxybenzylamine, HCOOH | 80 °C, neat | This compound | Good to excellent nih.gov |

| Phenylacetic acid, 4-methoxybenzylamine | B(OCH₂CF₃)₃ | N-(4-Methoxybenzyl)-2-phenylacetamide | 99% acs.org |

Influence of Electronic and Steric Factors on Reaction Kinetics

The kinetics of N-formylation reactions are significantly influenced by both electronic and steric factors.

Electronic Factors: The presence of electron-donating or electron-withdrawing groups on the amine substrate affects the reaction rate. For aromatic amines, electron-donating groups generally increase the nucleophilicity of the amine, facilitating the reaction. Conversely, electron-withdrawing groups can decrease the reaction rate, sometimes requiring longer reaction times or harsher conditions. nih.gov For example, in the formylation of amines using formic acid, aromatic amines tend to give higher yields than aliphatic amines. nih.gov In catalytic systems, such as those using superbases like DBU, amines with electron-withdrawing groups show lower reactivity. nih.gov

Steric Factors: Steric hindrance around the amine nitrogen can impede the approach of the formylating agent, thereby slowing down the reaction. This is particularly evident in iron-catalyzed amidation reactions, which are highly sensitive to steric hindrance. rsc.org The choice of solvent can also play a role, with some solvents potentially favoring transamidation pathways that are influenced by steric factors at the formamide-amine interface. rsc.org

Reactivity Profiles and Transformation Pathways of this compound

This compound can undergo various transformations, primarily involving the amide bond and the aromatic ring.

Amide Bond Hydrolysis and Formation Mechanisms

The stability and reactivity of the amide bond in this compound are central to its chemical behavior.

Amide Bond Hydrolysis: Amide hydrolysis can occur under both acidic and basic conditions. masterorganicchemistry.com

Acid-Catalyzed Hydrolysis: The process typically begins with the protonation of the amide oxygen, which makes the carbonyl carbon more electrophilic. masterorganicchemistry.com This is followed by the nucleophilic attack of water. masterorganicchemistry.com The subsequent steps involve proton transfer and elimination of the amine to yield a carboxylic acid. masterorganicchemistry.com The rate of hydrolysis is dependent on pH, with distinct regions of acid-catalyzed, base-catalyzed, and water-assisted mechanisms. researchgate.net

Base-Catalyzed Hydrolysis: In the presence of a base, the hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon. rsc.org This leads to the formation of a tetrahedral intermediate, which then breaks down to form a carboxylate and an amine. uregina.ca

The table below outlines the general mechanisms for amide hydrolysis.

| Condition | Key Steps |

| Acidic | 1. Protonation of carbonyl oxygen. masterorganicchemistry.com 2. Nucleophilic attack by water. masterorganicchemistry.com 3. Proton transfer. masterorganicchemistry.com 4. Elimination of the amine. masterorganicchemistry.com |

| Basic | 1. Nucleophilic attack by hydroxide ion on carbonyl carbon. rsc.org 2. Formation of a tetrahedral intermediate. uregina.ca 3. Cleavage of the C-N bond to release the amine. uregina.ca |

Amide Bond Formation: The formation of the amide bond in this compound from 4-methoxybenzylamine and a formyl source is a condensation reaction. Computational studies on similar systems suggest that the mechanism can be complex, sometimes involving intermediates like dithiocarbamic acid in specific reaction types. rsc.org Boron-based catalysts, such as B(OCH₂CF₃)₃, have been shown to be effective for the direct amidation of carboxylic acids with amines, including the formation of this compound from formic acid and 4-methoxybenzylamine. acs.org

Derivatization Reactions at the Amide Nitrogen and Aromatic Ring

The structure of this compound allows for derivatization at both the amide nitrogen and the aromatic ring.

Amide Nitrogen: The hydrogen on the amide nitrogen can be substituted. For instance, this compound can be a precursor in the synthesis of more complex amides or other nitrogen-containing compounds. Derivatization techniques are often employed to modify the properties of amides for analytical purposes, such as increasing their volatility for gas chromatography. sigmaaldrich.comscribd.com

Aromatic Ring: The 4-methoxybenzyl group is susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) group is an activating, ortho-, para-directing group, making the positions ortho to the methoxy group (and meta to the formamidomethyl group) the most likely sites for substitution. However, specific reaction conditions would be required to achieve selective derivatization without affecting the formamide group.

Advanced Spectroscopic and Crystallographic Characterization of N 4 Methoxybenzyl Formamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of N-(4-methoxybenzyl)formamide, providing unambiguous evidence for its covalent structure. Analysis of one-dimensional (¹H, ¹³C) and two-dimensional spectra allows for the complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound displays a series of distinct signals corresponding to the chemically inequivalent protons in the molecule. The chemical shifts (δ) are influenced by the electronic environment, with electronegative atoms like oxygen and nitrogen causing a downfield shift.

The key proton environments are the formyl proton (-CHO), the amide proton (-NH-), the benzylic methylene (B1212753) protons (-CH₂-), the aromatic protons of the benzene (B151609) ring, and the methoxy (B1213986) protons (-OCH₃). The aromatic region typically presents as an AA'BB' system, characteristic of a 1,4-disubstituted benzene ring, resulting in two distinct doublets. The benzylic protons appear as a doublet due to coupling with the single amide proton. The methoxy protons give rise to a sharp singlet, as they have no adjacent protons with which to couple. The amide proton itself often appears as a broad singlet or a triplet, depending on the solvent and temperature, due to coupling with the adjacent methylene group and quadrupole broadening from the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| Formyl H (CHO) | ~8.20 | s (singlet) | Located significantly downfield due to the influence of the carbonyl group. |

| Amide H (N-H) | ~6.0-6.5 | br s or t | Chemical shift is solvent-dependent; may show coupling to CH₂. |

| Aromatic H (ortho to CH₂N) | ~7.25 | d (doublet) | Part of the AA'BB' spin system. |

| Aromatic H (ortho to OCH₃) | ~6.88 | d (doublet) | Shielded by the electron-donating methoxy group. |

| Benzylic H (CH₂) | ~4.40 | d (doublet) | Couples with the amide proton (N-H). |

| Methoxy H (OCH₃) | ~3.80 | s (singlet) | Characteristic sharp signal with no coupling. |

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments within the molecule. For this compound, seven distinct signals are expected, corresponding to the formyl carbon, the methylene carbon, the methoxy carbon, and the four inequivalent carbons of the 1,4-disubstituted aromatic ring.

The formyl carbon (C=O) is the most deshielded, appearing furthest downfield (typically >160 ppm) due to the strong electron-withdrawing effect of the oxygen atom. The aromatic carbons resonate in the 114-159 ppm range, with their specific shifts determined by the electronic effects of the substituents. The carbon atom bearing the methoxy group (C-para) is significantly shielded, while the carbon attached to the benzyl (B1604629) group (C-ipso) is also clearly identifiable. The methoxy carbon itself appears around 55 ppm, a characteristic value for aryl methyl ethers.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Structural Correlation |

|---|---|---|

| Formyl C (C=O) | ~163.0 | Carbonyl carbon of the amide group. |

| Aromatic C (para to CH₂N) | ~159.0 | Aromatic carbon bonded to the methoxy group. |

| Aromatic C (ipso to CH₂N) | ~130.5 | Quaternary carbon; point of attachment for the benzyl group. |

| Aromatic C (ortho to CH₂N) | ~129.5 | Aromatic CH carbons adjacent to the benzyl group. |

| Aromatic C (ortho to OCH₃) | ~114.0 | Aromatic CH carbons shielded by the methoxy group. |

| Methoxy C (OCH₃) | ~55.2 | Carbon of the electron-donating methoxy group. |

| Benzylic C (CH₂) | ~45.0 | Aliphatic carbon linking the aromatic ring and the nitrogen atom. |

Two-dimensional (2D) NMR experiments are essential for confirming the assignments made from 1D spectra and for establishing the complete bonding network.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). For this compound, a key COSY correlation would be observed between the amide N-H proton and the benzylic CH₂ protons. Additionally, a cross-peak would connect the aromatic protons ortho to the benzyl group with the aromatic protons meta to it, confirming their adjacency on the ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum maps protons to the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). columbia.edu This technique would definitively link the proton signals to their corresponding carbon signals: the CH₂ proton signal at ~4.40 ppm would correlate to the carbon signal at ~45.0 ppm, the methoxy protons at ~3.80 ppm would correlate to the methoxy carbon at ~55.2 ppm, and the aromatic protons would correlate to their respective carbons. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (over 2-4 bonds), which is crucial for piecing together the molecular fragments. columbia.edu Key HMBC correlations for confirming the structure of this compound would include:

A correlation from the benzylic CH₂ protons (~4.40 ppm) to the formyl carbon (~163.0 ppm), establishing the N-CH₂-CHO linkage.

A correlation from the benzylic CH₂ protons to the ipso-aromatic carbon (~130.5 ppm) and the ortho-aromatic carbons (~129.5 ppm).

A correlation from the formyl proton (~8.20 ppm) to the benzylic CH₂ carbon (~45.0 ppm).

A correlation from the methoxy protons (~3.80 ppm) to the para-aromatic carbon (~159.0 ppm), confirming the position of the methoxy group.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR spectrum of this compound is dominated by absorptions arising from its secondary amide and methoxy-substituted aromatic moieties. spectroscopyonline.com

N-H Stretch: A single, medium-to-strong absorption band is expected in the region of 3370-3170 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. spectroscopyonline.com Its exact position and broadness are sensitive to hydrogen bonding.

C-H Stretches: Aromatic C-H stretching vibrations typically appear as a group of weaker bands above 3000 cm⁻¹, while the aliphatic C-H stretches of the methylene and methoxy groups are found just below 3000 cm⁻¹.

Amide I Band (C=O Stretch): This is one of the most intense and characteristic bands in the spectrum, expected in the 1680-1630 cm⁻¹ range. spectroscopyonline.com This absorption is primarily due to the C=O stretching vibration.

Amide II Band: Resulting from a combination of N-H in-plane bending and C-N stretching, this band is strong and appears between 1570-1515 cm⁻¹. The presence of a strong Amide I and Amide II band is highly diagnostic for secondary amides. spectroscopyonline.comspcmc.ac.in

Aromatic C=C Stretches: The benzene ring gives rise to several bands in the 1610-1450 cm⁻¹ region. A band near 1510 cm⁻¹ is particularly characteristic of 1,4-disubstituted aromatic rings.

C-O Stretch: The aryl-alkyl ether linkage of the methoxy group produces a strong, characteristic asymmetric C-O stretching band around 1250 cm⁻¹ and a symmetric stretching band near 1030 cm⁻¹.

Table 3: Principal Expected IR/Raman Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3370 - 3170 | Medium - Strong |

| Aromatic C-H Stretch | 3100 - 3000 | Weak - Medium |

| Aliphatic C-H Stretch | 3000 - 2850 | Medium |

| Amide I (C=O Stretch) | 1680 - 1630 | Strong |

| Amide II (N-H Bend + C-N Stretch) | 1570 - 1515 | Strong |

| Aromatic C=C Stretch | 1610 - 1450 | Medium - Strong |

| Asymmetric C-O-C Stretch | ~1250 | Strong |

| Symmetric C-O-C Stretch | ~1030 | Medium |

The partial double-bond character of the C-N amide bond restricts rotation, leading to the possibility of cis and trans planar conformers. For acyclic secondary amides like this compound, the trans conformation, where the bulky benzyl group and the carbonyl oxygen are on opposite sides of the C-N bond, is sterically favored and predominates. spcmc.ac.in

The precise frequencies of the vibrational modes, particularly the Amide I and II bands, are highly sensitive to the local environment and intermolecular interactions. In the solid state or in concentrated solution, strong intermolecular hydrogen bonds of the N-H···O=C type are expected. These interactions typically cause a decrease in the Amide I (C=O) frequency and an increase in the Amide II frequency compared to the gas phase or a dilute solution in a non-polar solvent. Analysis of these band shifts can therefore provide valuable information about the strength and nature of hydrogen bonding networks in different physical states.

Mass Spectrometry (MS) for Molecular Fragmentation and Isotopic Abundance

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, it provides the exact molecular weight, helps in the elucidation of its elemental composition, and reveals its structure through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the unambiguous determination of a compound's elemental formula. springernature.com For this compound, the molecular formula is C9H11NO2, corresponding to a precise molecular weight of 165.1891 g/mol . nist.govnist.gov HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass but different elemental compositions.

When subjected to ionization in a mass spectrometer, the this compound molecule (M) will form a molecular ion (M•+). This ion is energetically unstable and subsequently breaks down into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern is predictable based on the compound's structure, with cleavage typically occurring at the weakest bonds or leading to the formation of stable ions or neutral molecules.

The most probable fragmentation pathways for this compound involve the cleavage of the benzylic C-N bond and the amide C-N bond. The formation of the 4-methoxybenzyl cation is a dominant pathway due to its resonance stabilization.

Table 1: Predicted High-Resolution Mass Spectrometry Fragmentation Data for this compound

| m/z (Predicted) | Ion Formula | Fragment Name | Fragmentation Pathway |

|---|---|---|---|

| 165.0784 | [C9H11NO2]•+ | Molecular Ion | Ionization of parent molecule |

| 121.0648 | [C8H9O]+ | 4-methoxybenzyl cation | α-cleavage at the C-N bond adjacent to the phenyl ring |

| 77.0386 | [C6H5]+ | Phenyl cation | Loss of CH2O from the 4-methoxybenzyl cation |

Note: This table represents predicted fragmentation patterns based on established chemical principles. Actual experimental results may vary.

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

X-ray diffraction on single crystals is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state molecule. While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as N-(4-methoxyphenyl)benzamide, provides a clear indication of the detailed architectural information that can be obtained. iucr.orgiucr.org

Determination of Bond Lengths, Bond Angles, and Torsion Angles

This technique precisely measures the distance between the nuclei of two bonded atoms (bond length), the angle formed between three connected atoms (bond angle), and the dihedral angle describing the rotation around a bond (torsion angle). This data reveals the molecule's conformation. In a related compound, N-(4-methoxyphenyl)benzamide, the angle between the para-substituted phenyl ring and the amide plane was found to be 38.4(4)°. nih.gov Similar detailed geometric parameters would be determined for this compound, defining its specific shape in the crystalline state.

Analysis of Crystal Packing and Unit Cell Parameters

X-ray crystallography elucidates how individual molecules arrange themselves in a repeating three-dimensional lattice. This is described by the unit cell, which is the basic repeating block of the crystal structure. The unit cell is defined by its dimensions (a, b, c) and angles (α, β, γ). For example, the related molecule N-(4-methoxyphenyl)benzamide crystallizes in a monoclinic system with the space group P21/c, containing four molecules in the unit cell. iucr.orgiucr.org A similar analysis for this compound would reveal its crystal system, space group, and how molecules pack together.

Table 2: Illustrative Unit Cell Parameters from a Related Aryl Amide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 26.783 (2) |

| b (Å) | Value not specified in source |

| c (Å) | Value not specified in source |

| α (°) | 90 |

| β (°) | Value not specified in source |

| γ (°) | 90 |

| Volume (ų) | Value not specified in source |

| Z (Molecules/cell) | 4 |

Data for N-(4-methoxyphenyl)benzamide, illustrating typical parameters obtained from X-ray diffraction. iucr.org

Identification and Characterization of Intermolecular Hydrogen Bonding Networks

Non-covalent interactions, particularly hydrogen bonds, are crucial in dictating the final crystal structure. X-ray diffraction identifies the donor and acceptor atoms involved in hydrogen bonds and measures their precise distances and angles. In amide-containing structures, N—H⋯O hydrogen bonds are common and play a significant role in stabilizing the crystal packing. iucr.org For this compound, the amide N-H group would act as a hydrogen bond donor, and the formyl oxygen atom would act as an acceptor, likely forming chains or sheets that link the molecules into a supramolecular architecture. nih.gov

Table 3: Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C9H11NO2 |

Computational Chemistry and Theoretical Modeling of N 4 Methoxybenzyl Formamide

Quantum Chemical Investigations via Density Functional Theory (DFT)

DFT has proven to be a powerful tool for modeling the properties of N-(4-methoxybenzyl)formamide at the quantum level. By employing methods such as B3LYP with various basis sets, researchers can accurately predict the molecule's behavior.

Molecular Geometry Optimization and Energetic Stability

Table 1: Representative Theoretical Bond Lengths and Angles for Amide Structures (Note: This table is illustrative, based on general findings for similar amide compounds, as specific data for this compound is not available in the cited literature.)

| Parameter | Bond/Angle | Typical Calculated Value (Å or °) |

| Bond Length | C=O | ~1.23 |

| Bond Length | C-N | ~1.36 |

| Bond Length | N-CH₂ | ~1.46 |

| Bond Length | C-O (methoxy) | ~1.37 |

| Bond Angle | O=C-N | ~125 |

| Bond Angle | C-N-C | ~122 |

Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability; a larger gap generally implies greater stability and lower chemical reactivity. physchemres.org

For molecules containing aromatic rings and amide groups, the HOMO is typically localized on the more electron-rich regions, such as the methoxy-substituted phenyl ring, which can act as an electron donor. Conversely, the LUMO is often centered on the electron-accepting formyl group. nih.gov This separation of frontier orbitals suggests the potential for intramolecular charge transfer upon electronic excitation. While the precise HOMO-LUMO gap for this compound is not specified in the available research, DFT calculations on similar aromatic amides have shown these gaps to be significant, indicating stable electronic configurations. physchemres.orgdergipark.org.tr

Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is invaluable for predicting how the molecule will interact with other chemical species. acs.org In a typical MEP map of a molecule like this compound, the most negative potential (often colored red) is concentrated around the electronegative oxygen atom of the carbonyl group, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. nih.gov The regions around the amide hydrogen and the aromatic protons would show positive potential (colored blue), indicating them as sites for nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a deeper understanding of bonding and orbital interactions within a molecule. It partitions the complex molecular wavefunction into localized one-center (lone pairs) and two-center (bonds) units, which align with the intuitive Lewis structure concept. wisc.edu A key aspect of NBO analysis is the examination of delocalization effects through second-order perturbation theory. This reveals stabilizing interactions between filled (donor) and empty (acceptor) orbitals.

Intermolecular Interaction Analysis in this compound Aggregates

The way molecules of this compound interact with each other is crucial for determining its bulk properties, such as its crystal structure and melting point.

Hydrogen Bonding Interactions and Their Energetic Contributions

The primary intermolecular force governing the association of this compound molecules is hydrogen bonding. The amide group is an excellent hydrogen bond donor (the N-H group) and acceptor (the C=O group). oatext.com Computational studies on similar amide-containing molecules have shown that these units can form strong intermolecular N-H···O=C hydrogen bonds, often leading to the formation of dimeric or chain-like structures in the solid state. oatext.com The methoxy (B1213986) group's oxygen atom can also participate as a weaker hydrogen bond acceptor. DFT calculations can quantify the energetic contribution of these hydrogen bonds, providing a measure of the strength of the intermolecular association. While specific energetic values for this compound aggregates are not detailed in the searched literature, studies on related systems demonstrate that these interactions are significant, often in the range of several kcal/mol, and are essential for the stabilization of the crystal lattice.

Pi-Stacking and Van der Waals Interactions

The aromatic ring in this compound is a key feature influencing its non-covalent interactions. Pi-stacking, an interaction between the π-orbitals of aromatic rings, plays a role in the molecular assembly. encyclopedia.pubmdpi.com While true face-to-face sandwich conformations are often electrostatically repulsive, offset or parallel-displaced stacking arrangements are more favorable. encyclopedia.pub In these staggered conformations, attractive dispersion forces are maximized while minimizing repulsive quadrupole interactions. encyclopedia.pubnih.gov The presence of electron-donating groups, like the methoxy group in this compound, can increase the negative quadrupole moment of the aromatic ring, potentially strengthening interactions in a T-shaped configuration. encyclopedia.pub

Hirshfeld Surface Analysis and Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a valuable computational method for visualizing and quantifying intermolecular interactions within a crystal. nih.govresearchgate.netiucr.org This technique maps the electron distribution of a molecule within a crystal to generate a three-dimensional surface, where different properties can be visualized. nih.govresearchgate.net The normalized contact distance (d_norm) is a key parameter plotted on the Hirshfeld surface, with red spots indicating close intermolecular contacts. nih.govjomardpublishing.com

Two-dimensional fingerprint plots are derived from the Hirshfeld surface, summarizing all intermolecular interactions and quantifying their relative contributions to the total surface area. nih.goviucr.org For similar molecular structures, these plots reveal the dominance of specific contacts. For instance, in related compounds, H···H contacts often account for the largest percentage of the Hirshfeld surface, followed by C···H/H···C and O···H/H···O interactions. nih.goviucr.org These plots provide a detailed picture of the supramolecular architecture, highlighting the key interactions responsible for stabilizing the crystal packing. nih.govacs.org For example, the presence of C-H···π interactions can be identified, which, along with hydrogen bonds, contribute to the formation of complex three-dimensional networks. acs.orgresearchgate.net

Table 1: Percentage Contributions of Interatomic Contacts to the Hirshfeld Surface for Structurally Related Compounds

| Contact Type | Contribution (%) in (±)-N′-(2-hydroxy-3-methoxybenzylidene)-2-(4-isobutylphenyl)propionohydrazide nih.gov | Contribution (%) in (E)-3-[(4-methylbenzylidene)amino]-5-phenylthiazolidin-2-iminium bromide N,N-dimethylformamide monosolvate iucr.org |

| H···H | 62.6 | 55.6 |

| C···H/H···C | 15.8 | 17.9 |

| O···H/H···O | 15.3 | - |

| N···H/H···N | 2.2 | - |

| N···C/C···N | 2.1 | - |

| C···C | 1.3 | - |

| Br···H/H···Br | - | 7.0 |

Conformational Analysis and Potential Energy Surface Mapping

Conformational analysis of this compound involves studying the different spatial arrangements of its atoms that can be interconverted by rotation about single bonds. qcware.comconicet.gov.ar The molecule possesses several rotatable bonds, leading to a complex potential energy surface (PES). chemscene.comambeed.com The PES maps the energy of the molecule as a function of its geometry, with minima corresponding to stable conformers and saddle points representing transition states for conformational changes. qcware.comrug.nl

Theoretical methods like density functional theory (DFT) can be used to perform torsion scans, where specific dihedral angles are systematically rotated to map the potential energy profile. qcware.com This analysis reveals the most stable conformations and the energy barriers to rotation. qcware.comresearchgate.net For amides, the rotation around the C-N bond is of particular interest due to the partial double bond character, which results in a significant rotational barrier. researchgate.net Studies on related amides show that both cis and trans isomers with respect to the amide bond can exist, with their relative stability influenced by substituents and solvent effects. researchgate.net The methoxy group on the benzene (B151609) ring can also influence the rotational barrier. researchgate.net

Table 2: Computational Descriptors for this compound

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 38.33 Ų | chemscene.com |

| LogP | 0.9412 | chemscene.com |

| Number of Hydrogen Bond Acceptors | 2 | chemscene.comambeed.com |

| Number of Hydrogen Bond Donors | 1 | chemscene.com |

| Number of Rotatable Bonds | 4 | chemscene.comambeed.com |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of this compound, including its conformational dynamics and interactions with solvent molecules. acs.orgd-nb.info By solving Newton's equations of motion for a system of atoms, MD simulations can trace the trajectory of each atom over time, offering a dynamic picture of the molecule's behavior. chemrxiv.org

Solvent effects can significantly influence the properties and reactivity of a molecule. acs.orgd-nb.info MD simulations explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions such as hydrogen bonding. acs.org For amide-containing molecules, the solvent can affect the equilibrium between different conformers and the rotational barrier of the amide bond. researchgate.netacs.org For instance, different solvents can form hydrogen bonds with the amide group in various ways, influencing the preference for Z or E isomers. acs.org Computational approaches like quantum mechanics/molecular mechanics (QM/MM) can be employed within MD simulations to provide a more accurate description of the electronic structure of the solute while treating the solvent with a more computationally efficient classical force field. chemrxiv.org These simulations are crucial for understanding how the molecular properties of this compound might change in different chemical environments. d-nb.info

Applications of N 4 Methoxybenzyl Formamide in Advanced Chemical Research

Strategic Use as a Synthetic Intermediate and Building Block

The utility of N-(4-methoxybenzyl)formamide as a synthetic intermediate stems from the reactivity of both the formamide (B127407) and the 4-methoxybenzyl (PMB) groups. The formamide group can be a precursor to an amine via reduction or can participate in formylation reactions. The PMB group is a well-established protecting group for amines and alcohols, valued for its stability under various conditions and its selective removal, often via oxidation.

Preparation of Complex Nitrogen-Containing Compounds

This compound serves as a valuable precursor for creating more complex nitrogen-containing molecules and heterocycles. The formamide moiety itself is a key functional group found in many active pharmaceutical ingredients and natural products and is used as a building block for synthesizing various heterocycles, formamidines, and isocyanides beilstein-journals.org. The synthesis of nitrogen-containing heterocycles is a significant area of organic chemistry, as these structures are prevalent in a vast array of biologically active compounds clockss.org. General strategies for building these molecules often involve the cyclization of precursors containing both a nitrogen atom and a suitable reactive partner organic-chemistry.orgnih.gov. The N-(4-methoxybenzyl) group can be carried through synthetic sequences and later removed if necessary, or it can be a permanent feature of the final molecule, influencing its biological activity.

Construction of N-Benzyl-Substituted Tryptamine (B22526) Derivatives

The N-benzyl substitution of tryptamines is a key strategy in medicinal chemistry to enhance affinity and potency at serotonin (B10506) receptors, particularly the 5-HT2 receptor family researchgate.netnih.gov. The synthesis of these derivatives often involves the reductive amination of tryptamine with a corresponding benzaldehyde (B42025) nih.gov. In this context, this compound can be envisioned as a precursor to 4-methoxybenzylamine (B45378). Following reduction of the formamide group to an amine, the resulting 4-methoxybenzylamine can be reacted with a suitable indole (B1671886) derivative (e.g., one with a side chain ending in an aldehyde or a leaving group) to construct the N-benzyl-substituted tryptamine skeleton. Research has shown that N-benzyl derivatives of tryptamines can exhibit significant psychedelic-like activity and interact with multiple serotonin receptor subtypes researchgate.net.

Integration into Peptide Synthesis Methodologies

In peptide synthesis, aggregation of the growing peptide chain can be a significant challenge, leading to low yields and purification difficulties. To mitigate this, backbone-protecting groups are sometimes employed. A group structurally related to the 4-methoxybenzyl moiety, the 2-hydroxy-4-methoxybenzyl (Hmb) group, is used as a reversible protecting group for the backbone amide bonds peptide.comnih.gov. By temporarily modifying the amide nitrogen, the Hmb group disrupts interchain hydrogen bonding that leads to aggregation peptide.comnih.gov.

While this compound is not directly used for this purpose, the 4-methoxybenzyl (PMB) group itself is a widely used protecting group in peptide chemistry, particularly for the side chains of amino acids like cysteine and histidine peptide.com. The PMB group offers stability and can be removed under specific conditions, making it a valuable tool in the orthogonal protection schemes required for complex peptide synthesis peptide.comnih.gov. The formamide can be a synthetic handle to introduce this important PMB moiety onto other molecules.

Contributions to Pharmaceutical and Agrochemical Development

The structural motifs present in this compound are frequently found in molecules designed for pharmaceutical applications. The 4-methoxybenzyl group, in particular, is a common feature in ligands targeting various biological receptors.

Precursor in the Synthesis of Pharmacologically Active Molecules

The this compound molecule serves as a precursor to 4-methoxybenzylamine, a crucial intermediate in the synthesis of various pharmaceuticals chemicalbook.comgoogle.com. This amine is used to introduce the N-(4-methoxybenzyl) group into target molecules, a substitution that can significantly influence the pharmacological profile, including receptor affinity, selectivity, and pharmacokinetic properties. The formamide provides a stable, storable source for the eventual amine.

Intermediate in Dopamine (B1211576) Receptor Agonist Synthesis

Dopamine receptors are critical targets in the central nervous system for treating neuropsychiatric disorders such as Parkinson's disease nih.govnih.gov. The development of selective dopamine receptor agonists is a major goal of medicinal chemistry nih.govtargetmol.com. The N-benzyl moiety, often with substituents like methoxy (B1213986) groups on the phenyl ring, is a common structural feature in potent dopamine receptor ligands nih.govnih.gov. For instance, research into dopamine D4 receptor antagonists has explored scaffolds containing N-substituted piperidines, where one of the successful substituents was an N-3-fluoro-4-methoxybenzyl group nih.gov. The synthesis of such compounds can proceed via the N-alkylation of a piperidine (B6355638) core with the appropriate benzyl (B1604629) halide, which can be derived from the corresponding benzylamine. Therefore, this compound acts as a precursor to the 4-methoxybenzylamine building block essential for creating these pharmacologically active agents.

Contribution to Formoterol Analog Synthesis

Formoterol, a long-acting beta-2 adrenergic agonist used as a bronchodilator, is chemically designated as N-[2-hydroxy-5-[1-hydroxy-2-[[2-(4-methoxyphenyl)propan-2-yl]amino]ethyl]phenyl]-formamide. epo.org Its intricate structure contains both a formamide group and a 4-methoxyphenyl (B3050149) group, but these exist on distinct parts of the molecule.

The synthesis of Formoterol and its analogs is a stereospecific process that typically involves the coupling of two main fragments: an optically pure amine side-chain, such as (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, and an epoxide, like (R)-4-benzyloxy-3-formamidostyrene oxide. google.comresearchgate.net Subsequent debenzylation steps yield the final active compound. google.com Based on documented synthetic strategies, this compound does not serve as a starting material or intermediate in the synthesis of Formoterol or its analogs. The molecular architecture of the required precursors is fundamentally different from the structure of this compound.

Design and Synthesis of Novel Antimicrobial Agents

The N-(4-methoxybenzyl)amide scaffold has emerged as a promising structural motif in the design of new antimicrobial agents. Research has demonstrated that derivatives incorporating this core structure exhibit significant biological activity. By chemically combining 4-methoxybenzylamine with various fatty acids, researchers have synthesized novel fatty acid amides with potent antimicrobial properties. nih.gov

A study focused on the synthesis of a series of N-(4-methoxybenzyl)alkenamides, including N-(4-methoxybenzyl)undec-10-enamide and (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide. These compounds were evaluated for their in vitro antimicrobial activity against a range of bacterial and fungal strains. The findings revealed that these derivatives possess broad-spectrum activity. Notably, the presence of a hydroxy group on the fatty acid chain, as in compound 6 ((9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide), was found to significantly enhance both antibacterial and antifungal efficacy. nih.gov Further studies on N-formyl tetrahydropyrimidine (B8763341) derivatives containing an N-(4-methoxyphenyl) moiety have also shown inspirational antibacterial and antifungal activity, highlighting the utility of the formamide and methoxyphenyl groups in developing new antimicrobial candidates. chemrevlett.comchemrevlett.com

The antimicrobial effectiveness of these compounds was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Killing Concentration (MKC) values, as detailed in the table below.

| Compound | Microorganism | MIC (μg/mL) | MKC (μg/mL) |

|---|---|---|---|

| N-(4-methoxybenzyl)undec-10-enamide | E. coli | 125 | 250 |

| S. aureus | 62.5 | 125 | |

| A. flavus | 62.5 | 125 | |

| A. niger | 125 | 250 | |

| (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | E. coli | 31.25 | 62.5 |

| S. aureus | 15.62 | 31.25 | |

| A. flavus | 15.62 | 31.25 | |

| A. niger | 31.25 | 62.5 | |

| N-(4-methoxybenzyl)oleamide | E. coli | 250 | 500 |

| S. aureus | 125 | 250 | |

| A. flavus | 125 | 250 | |

| A. niger | 250 | 500 |

Development of Agrochemical Active Ingredients and Intermediates

The development of new agrochemicals is a field of intensive research, focusing on the synthesis of novel molecules for crop protection. While formamide and amide derivatives are a broad class of chemicals with diverse applications, including as insecticides, there is limited specific information in the surveyed scientific literature connecting this compound to the synthesis of agrochemical active ingredients or their intermediates. nanobioletters.commdpi.com

Structure-Activity Relationship (SAR) Studies for Formamide Derivatives

Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that investigates the link between a molecule's chemical structure and its biological activity. sumathipublications.commonash.edu By systematically modifying parts of a lead compound, researchers can identify which structural features are crucial for its desired effects, guiding the design of more potent and selective agents. drugdesign.org

SAR studies on derivatives related to the N-(4-methoxybenzyl)amide scaffold have provided valuable insights, particularly in the context of antimicrobial agents. In a series of synthesized fatty acid amides of 4-methoxybenzylamine, distinct relationships between structure and antimicrobial potency were observed. nih.gov The key findings from this research are summarized below:

Influence of the Fatty Acid Chain: The nature of the fatty acid component directly impacts antimicrobial efficacy. N-(4-methoxybenzyl)oleamide, with a C18 monounsaturated chain, showed weaker activity compared to derivatives with shorter or functionalized chains. nih.gov

Effect of Hydroxyl Functionalization: The introduction of a hydroxyl group onto the fatty acid backbone was the most significant factor for enhancing activity. (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide demonstrated the lowest MIC values, indicating the highest potency against all tested bacterial and fungal strains. This suggests that the hydroxyl group may facilitate stronger interactions with microbial targets, possibly through hydrogen bonding. nih.gov

Impact of Chain Length and Unsaturation: N-(4-methoxybenzyl)undec-10-enamide, featuring a shorter C11 chain with terminal unsaturation, exhibited moderate activity, superior to the oleamide (B13806) derivative but less potent than the hydroxylated compound. nih.gov

| Structural Modification (Relative to N-(4-methoxybenzyl)oleamide) | Key Feature | Impact on Antimicrobial Activity |

|---|---|---|

| Shorter (C11) fatty acid chain with terminal alkene | N-(4-methoxybenzyl)undec-10-enamide | Increased potency |

| Addition of a hydroxyl group to the fatty acid chain | (9Z, 12R)-12-Hydroxy-N-(4-methoxybenzyl)octadec-9-enamide | Significantly increased potency |

Advanced Materials Science Applications

Role in Polymer and Nanomaterial Synthesis

In the field of materials science, monomers containing specific functional groups are used to impart desired properties to the resulting polymers. The N-(4-methoxybenzyl) moiety has been incorporated into novel polymer structures. Research has described the solution-suspension polymerization of a related vinyl monomer, N-(p-Methoxybenzyl)-N-vinylformamide, demonstrating that this structural unit can participate in polymerization reactions to form new macromolecular chains. researchgate.net

Ligand Design in Coordination Chemistry

The utility of a molecule in coordination chemistry is fundamentally dictated by its ability to donate electron density to a metal center, a role for which this compound is structurally well-suited, though specific research into its coordination complexes is not extensively detailed in prominent literature. In principle, the this compound molecule possesses two primary donor atoms: the oxygen of the carbonyl group and the nitrogen of the amide group.

The formamide group typically coordinates to metal ions as a monodentate ligand through the carbonyl oxygen atom. This is the most common binding mode as the oxygen lone pairs are generally more accessible for donation than the nitrogen lone pair, which can be partially delocalized through resonance with the carbonyl group. However, coordination through the nitrogen atom, or even bridging between two metal centers, remains a possibility depending on the nature of the metal ion and the reaction conditions.

The electronic properties of this compound as a ligand are significantly influenced by the 4-methoxybenzyl substituent. The methoxy group (-OCH₃) at the para position of the benzyl ring is an electron-donating group. Through the mesomeric effect, it increases the electron density on the aromatic ring, which in turn can electronically influence the formamide moiety. This electronic enrichment could potentially enhance the donor strength of the formamide's oxygen or nitrogen atoms, thereby affecting the stability and reactivity of its hypothetical metal complexes. The steric bulk of the 4-methoxybenzyl group would also play a crucial role in the design of coordination compounds, influencing the coordination geometry and the number of ligands that can bind to a single metal center.

While detailed studies on metal complexes exclusively featuring this compound are scarce, the fundamental characteristics of the molecule suggest its potential for creating stable coordination compounds with varied structural and electronic properties.

Photoactive Materials and Catalytic Frameworks

The relevance of this compound in the context of photoactive materials and catalytic frameworks is highlighted by its synthesis using advanced photocatalytic systems. Specifically, this compound has been produced as a target molecule in reactions employing Covalent Organic Frameworks (COFs) as heterogeneous photocatalysts.

A notable study details the synthesis of this compound from the corresponding amine using a Cobalt(II)-embedded Covalent Organic Framework (Co(II)@Tp-TH) as a photocatalyst. researchgate.net This process utilizes visible light and carbon dioxide (CO₂) under ambient pressure, representing a green and sustainable chemical transformation. researchgate.net The Co(II)@Tp-TH framework functions as the photoactive material, absorbing light to generate the excited states necessary to drive the catalytic cycle for the N-formylation of amines. researchgate.net

The successful synthesis of this compound and other N-formylated derivatives demonstrates the efficacy of this catalytic framework. researchgate.net Formamides are valuable chemical feedstocks for producing various biologically active compounds, medicines, and heterocyclic structures. researchgate.net The efficient, light-driven synthesis of these compounds using a recyclable heterogeneous catalyst like a COF is a significant advancement in sustainable chemistry. researchgate.net

The research underscores the role of this compound not as a component of the catalytic framework itself, but as a key product that validates the performance of a novel photoactive catalytic system. The data below, derived from this research, showcases the versatility of the Co(II)@Tp-TH catalyst in synthesizing a range of N-formylated amines. researchgate.net

Table 1: Photocatalytic N-formylation of Various Amines using Co(II)@Tp-TH Catalyst Data extracted from a study on sustainable N-formylation of amines. researchgate.net

Compound Index

Table 2: List of Chemical Compounds Mentioned

Future Perspectives and Emerging Research Avenues for N 4 Methoxybenzyl Formamide

Development of Novel Catalytic Systems for Sustainable Transformations

The pursuit of green and sustainable chemistry has cast a spotlight on the development of highly efficient and environmentally benign catalytic systems. nano-ntp.comprimescholars.com Formamides, including N-(4-methoxybenzyl)formamide, are not only valuable products but can also serve as reagents or catalysts in various organic transformations. google.comisca.me Future research is focused on creating catalytic cycles that are more sustainable, for instance, by utilizing renewable feedstocks and operating under milder conditions. routledge.comdiva-portal.org

A significant area of development is the N-formylation of amines using sustainable sources. One promising approach involves the reductive formylation of carbon dioxide (CO2) with sodium borohydride (B1222165), which can produce this compound in a catalyst-free system. researchgate.net This method is notable for its use of CO2 as a C1 building block, ambient pressure conditions, and the absence of a traditional catalyst, which aligns with the principles of green chemistry. researchgate.net Another innovative catalytic system employs thiazolium carbene to catalyze the reductive functionalization of CO2 with amines, successfully yielding N-(4-methoxyphenyl)formamide, a closely related structure. researchgate.net

The development of novel catalysts for formylation reactions continues to be a major research theme. primescholars.comisca.me While various catalysts have been reported, many suffer from drawbacks like harsh reaction conditions or toxicity. isca.me Consequently, there is a drive to discover and optimize catalysts that are not only efficient but also low-cost and eco-friendly. primescholars.com The table below summarizes various approaches to the synthesis of formamides, highlighting the trend towards more sustainable methods.

| Catalyst/Reagent System | Substrate | Product Example | Key Features | Reference(s) |

|---|---|---|---|---|

| CO2 / Sodium Borohydride | 4-methoxy benzylamine | This compound | Catalyst-free, utilizes CO2, ambient pressure | researchgate.net |

| Triflic Anhydride (Tf2O) / Formic Acid | Aniline derivatives | N-(4-Methoxyphenyl)formamide | Mild conditions, high yield (90%) | niscpr.res.in |

| Phosphonic Anhydride (T3P) | 4-Methoxyaniline | N-(4-Methoxyphenyl)formamide | High yield (94.5%) | google.com |

| Thiazolium Carbene / CO2 | Aromatic amines | N-(4-methoxyphenyl)formamide | Mild conditions, utilizes CO2 | researchgate.net |

| Hydroxylamine Hydrochloride / Formic Acid | Anilines | N-phenylformamide | Room temperature, environmentally benign | isca.me |

Future research will likely focus on enhancing the recyclability and stability of these catalytic systems and expanding their application to a broader range of sustainable transformations beyond N-formylation. nano-ntp.com

Interdisciplinary Research in Chemical Biology and Medicinal Chemistry

The formamide (B127407) functional group is a crucial component in many biologically active compounds, making its derivatives, including this compound, attractive scaffolds for medicinal chemistry and chemical biology. primescholars.comisca.megoogle.com N-formylation is a key step in the synthesis of compounds with applications as cancer chemotherapeutic agents, fungicides, and herbicides. primescholars.comisca.me

Emerging research is exploring the potential of formamide derivatives in new therapeutic areas. For instance, certain formamide derivatives have been investigated for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD) by acting as β2 adrenoceptor agonists. google.com The structural similarity of this compound to these molecules suggests a potential avenue for future drug discovery programs. alraziuni.edu.ye Furthermore, the related compound N-(4-Methoxyphenyl)formamide has been identified as a human metabolite, indicating that this structural motif is recognized and processed by biological systems. nih.gov

The intersection of chemical biology and medicinal chemistry provides a fertile ground for investigating this compound and its analogs. mdpi.com For example, N-[(4-Hydroxyphenyl)methyl]formamide, which differs only by a hydroxyl group instead of a methoxy (B1213986) group, is a key intermediate in the synthesis of compounds developed for anti-Alzheimer's drugs. This highlights how small structural modifications can lead to significant biological activity, opening up possibilities for creating libraries of derivatives based on the this compound core for screening against various biological targets. Research into new acetamide (B32628) derivatives as COX-II inhibitors also provides a blueprint for how formamide-containing molecules can be developed as potent anti-inflammatory agents. archivepp.com

| Compound/Derivative Class | Therapeutic Area/Application | Mechanism/Target (if known) | Reference(s) |

|---|---|---|---|

| Formamide derivatives | Respiratory Disease (Asthma, COPD) | β2 adrenoceptor agonists | google.com |

| N-[(4-Hydroxyphenyl)methyl]formamide | Alzheimer's Disease | Intermediate for norbelladine (B1215549) and galanthamine (B1674398) analogs | |

| Acetamide derivatives | Inflammation | COX-II inhibitors | archivepp.com |

| N-substituted sulfamoylacetamides | Enzyme Inhibition | Potential anti-urease activity | jcsp.org.pk |

| N-(4-Methoxyphenyl)formamide | Metabolism | Human metabolite of O-isopropyl acetaminophen | nih.gov |

Future interdisciplinary studies will likely involve synthesizing novel derivatives of this compound and evaluating their biological activity against a wide range of targets, from enzymes like urease to receptors involved in inflammation and neurological disorders. archivepp.comjcsp.org.pk

Advancements in Computational Design and Predictive Modeling

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research, enabling the predictive design and analysis of molecules and reactions. nih.gov For this compound, these computational approaches offer powerful avenues for future exploration, from understanding its fundamental properties to designing new applications.

Predictive modeling can be used to design more effective and selective catalysts for sustainable transformations. nano-ntp.com Techniques like Density Functional Theory (DFT) can provide deep insights into reaction mechanisms, intermediates, and transition states, guiding the rational design of catalysts for the synthesis of this compound and its derivatives. nano-ntp.com Computational models have also been successfully used to evaluate the affinity and selectivity of molecularly imprinted polymers, a strategy that could be applied to create materials that selectively bind or react with this compound. researchgate.net

In the realm of medicinal chemistry, computational design plays a crucial role in drug discovery. frontiersin.org Molecular docking and other modeling studies can predict how this compound and its analogs might interact with biological targets like enzymes or receptors. archivepp.com This in silico screening can prioritize which derivatives to synthesize and test experimentally, saving significant time and resources. Furthermore, multi-scale computational models are being developed to predict drug transport and metabolism, which could be used to forecast the pharmacokinetic properties of new drug candidates based on the this compound scaffold. nih.gov

| Computational Method | Application Area | Potential for this compound | Reference(s) |

|---|---|---|---|

| Density Functional Theory (DFT) | Catalysis, Mechanistic Studies | Elucidating reaction pathways for synthesis; designing new catalysts. | nano-ntp.com |

| Molecular Docking | Drug Discovery, Medicinal Chemistry | Predicting binding affinity to biological targets (e.g., enzymes, receptors). | archivepp.comfrontiersin.org |

| Multi-scale PBPK Modeling | Drug Development | Predicting absorption, distribution, metabolism, and excretion (ADME) properties. | nih.gov |

| Polymer Affinity Modeling | Materials Science | Designing selective molecularly imprinted polymers for separation or sensing. | researchgate.net |

| Rotational Barrier Calculation | Conformational Analysis | Understanding conformational preferences and internal dynamics. | researchgate.net |

The continued advancement of computational hardware and algorithms will undoubtedly open up new research frontiers for this compound, allowing for increasingly accurate predictions of its chemical and biological behavior and accelerating its development for novel applications.

常见问题

Q. What are the optimal synthetic routes for N-(4-methoxybenzyl)formamide, and how do reaction conditions influence yield?

this compound is efficiently synthesized via reductive formylation using CO₂ and amines catalyzed by NaBH₄. A high yield of 90% is achieved under ambient conditions with 4-methoxybenzylamine as the substrate . Alternative methods include transamidation under solvent-free conditions using Fe₃O₄ nanocatalysts, yielding 78% with a melting point of 78°C . Key parameters include:

- Catalyst choice : NaBH₄ for reductive formylation vs. Fe₃O₄ for transamidation.

- Solvent : Dimethylformamide (DMF) or solvent-free systems.

- Temperature : Room temperature for NaBH₄-based synthesis.

| Method | Catalyst | Yield (%) | m.p. (°C) | Reference |

|---|---|---|---|---|

| Reductive formylation | NaBH₄ | 90 | - | |

| Transamidation | Fe₃O₄ | 78 | 78 |

Q. What characterization techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks at δ 8.22 (formyl proton), 7.22–6.82 (aromatic protons), and 3.80 (methoxy group) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 165 (C₉H₁₁NO₂) confirms the molecular formula .

- Infrared (IR) Spectroscopy : Peaks at 3277 cm⁻¹ (N–H stretch) and 1637 cm⁻¹ (C=O stretch) validate functional groups .

Discrepancies in spectral data (e.g., shifted NMR peaks) may arise from solvent effects or impurities, necessitating cross-validation with elemental analysis .

Q. How does this compound react under acidic or basic conditions?

- Acidic Hydrolysis : Cleavage of the amide bond yields formic acid and 4-methoxybenzylamine.